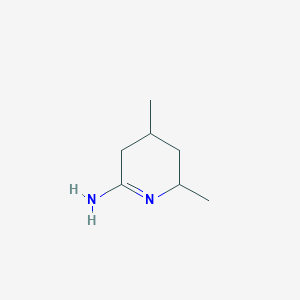
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine, also known as 2,4-Dimethylpiperidin-6-amine, is a chemical compound that has been of great interest to the scientific community due to its various properties and potential applications.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine is not fully understood, but it is believed to act as a weak base and form stable complexes with metal ions. It has also been shown to have a chiral effect on certain reactions, leading to the production of enantiomerically pure products.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine in lab experiments is its high purity and low toxicity, which allows for accurate and safe experimentation. However, its limited solubility in certain solvents can be a limitation in some experiments.
Orientations Futures
There are several potential future directions for the research and application of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine. These include further investigation into its potential as a chiral auxiliary and ligand in metal-catalyzed reactions, as well as its use in the synthesis of biologically active compounds. Additionally, research into the potential therapeutic applications of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine could lead to the development of new drugs and treatments for various diseases and disorders.
Conclusion
In conclusion, 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine is a chemical compound that has been studied for its various properties and potential applications. Its synthesis method has been optimized to produce high yields with minimal impurities, and it has been investigated for its potential use as a building block in the synthesis of pharmaceuticals and biologically active compounds. While its mechanism of action is not fully understood, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health. Further research into its potential applications and therapeutic uses could lead to the development of new drugs and treatments for various diseases and disorders.
Méthodes De Synthèse
The synthesis of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine can be achieved through various methods, including the reaction of 2,4-pentanedione with ammonia and formaldehyde, or through the reductive amination of 2,4-dimethyl-5-nitropyridine with ammonia and hydrogen gas. These methods have been studied and optimized to produce high yields of the compound with minimal impurities.
Applications De Recherche Scientifique
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine has been studied for its potential use as a building block in the synthesis of various pharmaceuticals and biologically active compounds. It has also been investigated for its potential as a ligand in metal-catalyzed reactions, as well as its ability to act as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
165383-78-8 |
|---|---|
Nom du produit |
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
2,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-5-3-6(2)9-7(8)4-5/h5-6H,3-4H2,1-2H3,(H2,8,9) |
Clé InChI |
RRCBYANJUIVMJX-UHFFFAOYSA-N |
SMILES |
CC1CC(N=C(C1)N)C |
SMILES canonique |
CC1CC(N=C(C1)N)C |
Synonymes |
2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)

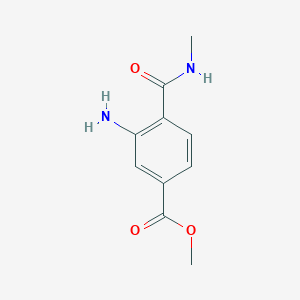
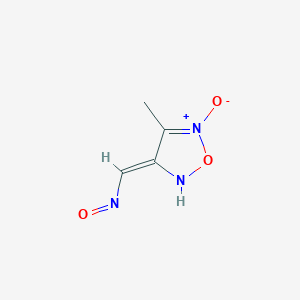

![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)
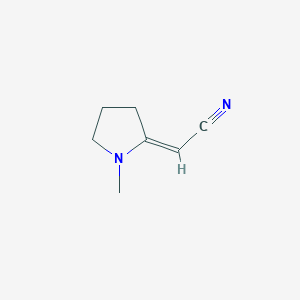
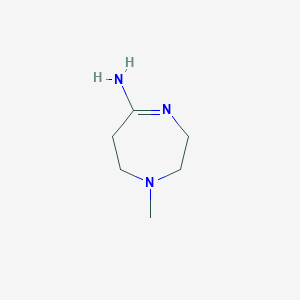


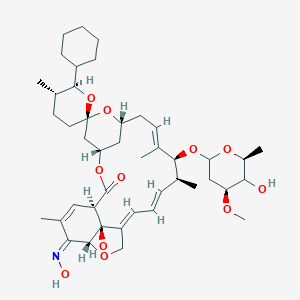
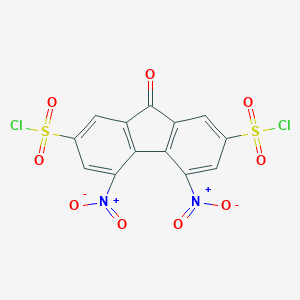
![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)